2-(Acetylamino)tetralin
Description
Overview of Tetralin Derivatives within Chemical Science
Tetralin, or 1,2,3,4-tetrahydronaphthalene, is a bicyclic hydrocarbon that serves as a foundational structure for a wide array of derivatives. researchgate.net These derivatives are characterized by the fusion of a benzene (B151609) ring with a cyclohexane (B81311) ring. The chemical versatility of the tetralin core allows for a variety of synthetic modifications, including hydrogenation and cyclization through metal catalysts. researchgate.net This structural flexibility has made tetralin derivatives a subject of considerable interest in medicinal chemistry and materials science. researchgate.netresearchgate.net
In the realm of medicinal chemistry, the tetralin scaffold is a key structural element in several biologically active compounds. researchgate.netresearchgate.net Notable examples include sertraline, an antidepressant, and various compounds with antifungal, anti-Parkinsonian, and anti-inflammatory properties. researchgate.netresearchgate.net The tetralin ring is also a component of anthracycline antibiotics used in cancer chemotherapy. researchgate.netresearchgate.net The diverse biological activities and therapeutic potential of tetralin derivatives underscore their importance in drug discovery and development. researchgate.netresearchgate.net
Several synthetic methodologies have been developed for the preparation of tetralin derivatives. These include the Darzens synthesis, which involves the cyclization of α-benzyl-α-allylacetic acid type compounds, and copper-catalyzed carbo-arylation of unactivated alkenes. researchgate.net More recent advancements have focused on greener synthetic techniques, such as supercritical fluid technology, to improve production efficiency. researchgate.net
Academic Significance of the 2-(Acetylamino)tetralin Scaffold in Research
Research has demonstrated that modifications at the 2-position of the tetralin ring are crucial for biological activity. For instance, in the context of serotonin (B10506) receptor ligands, the nature of the substituent at this position can significantly impact affinity and efficacy. While much of the early research focused on 2-aminotetralin derivatives with various alkyl and arylalkyl substituents, the exploration of the acetylamino functionality represents a distinct avenue of investigation. nih.govnih.gov
The this compound scaffold serves as a valuable tool for structure-activity relationship (SAR) studies. By systematically modifying the acetylamino group and other positions on the tetralin ring, researchers can probe the structural requirements for interaction with specific biological targets. For example, a study on melatonin (B1676174) receptor agonists identified 2-acetamido-8-methoxytetralin as a compound with moderate affinity and potency, highlighting the importance of the amido group and the methoxy (B1213986) substituent for activity. researchgate.net
Scope of Academic Research on this compound and its Analogs
Academic research on this compound and its analogs spans various aspects of chemistry and pharmacology. A primary focus has been on the synthesis of these compounds and the development of efficient synthetic routes. This includes the enantioselective synthesis of chiral aminotetralins, which are precursors to acetylated derivatives, using methods like asymmetric hydrogenation. acs.orgresearchgate.net
The investigation of the biological activities of this compound analogs is another significant area of research. These studies often involve screening compounds for their effects on various receptors and enzymes. For example, derivatives of 2-aminotetralin, the parent amine of this compound, have been extensively studied for their interactions with dopamine (B1211576) and serotonin receptors. nih.gov Research has also explored the potential of tetralin derivatives as antimicrobial agents and for their genotoxic effects. ekb.eg
Furthermore, the this compound scaffold is utilized in the design of new therapeutic agents. By incorporating this motif into larger molecules, researchers aim to develop compounds with improved pharmacological profiles. This "scaffolding" approach is a common strategy in drug discovery, where a known privileged scaffold is decorated with various functional groups to create a library of compounds for biological screening. nih.govnih.gov The table below summarizes some of the key research areas and findings related to this compound and its analogs.
| Research Area | Key Findings |
| Synthesis | Development of one-pot synthesis methods and enantioselective catalytic hydrogenation for producing chiral aminotetralin precursors. acs.orgresearchgate.netoup.com |
| Structure-Activity Relationship (SAR) | The amido group and substituents on the aromatic ring, such as a methoxy group at the 8-position, are important for melatonin receptor affinity. researchgate.net |
| Biological Activity | Analogs have been investigated as serotonin and dopamine receptor ligands, as well as for potential antimicrobial properties. nih.govekb.eg |
| Drug Discovery | The this compound scaffold is used as a building block for creating new chemical entities with potential therapeutic applications. nih.govnih.gov |
Structure
3D Structure
Properties
CAS No. |
102871-72-7 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C12H15NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h2-5,12H,6-8H2,1H3,(H,13,14) |
InChI Key |
PNWBJKFDGPMHPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Acetylamino Tetralin and Its Derivatives
Direct Acetylation Approaches to 2-(Acetylamino)tetralin
Direct acetylation of the parent amine, 2-aminotetralin, represents the most straightforward approach to obtaining this compound. This method typically involves the reaction of 2-aminotetralin with an acetylating agent. A common procedure utilizes propionic anhydride (B1165640) in a suitable solvent. For instance, the treatment of 0.26 g of 2-amino-tetralin with propionic anhydride has been reported to yield 0.25 g (an 86% yield) of the corresponding 2-propionamido-tetralin, a closely related derivative. prepchem.com This high-yield reaction highlights the efficiency of direct acylation for preparing N-acylated tetralin derivatives.
The selection of the acetylating agent and reaction conditions can be tailored to optimize the yield and purity of the final product. Common acetylating agents include acetic anhydride and acetyl chloride. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct.
Amidation Reactions in the Synthesis of this compound
Amidation reactions provide an alternative and versatile route to this compound. These reactions involve the coupling of a carboxylic acid or its derivative with an amine. While direct amidation between a carboxylic acid and an amine is possible, it often requires high temperatures and may result in low yields. organic-chemistry.org
More efficient methods employ activating agents to enhance the reactivity of the carboxylic acid. For example, thionyl chloride can be used to convert a carboxylic acid into its more reactive acid chloride derivative, which then readily reacts with an amine to form the amide. sapub.org Various coupling reagents have been developed to facilitate amide bond formation under milder conditions. organic-chemistry.org
Transamidation, the reaction between an amide and an amine, is another strategy that can be employed. organic-chemistry.orgmdpi.com This approach can be particularly useful when the starting materials are readily available amides. Catalysts, such as those based on iron(III), can promote these reactions. mdpi.com
Multi-Step Synthesis Strategies for this compound
Multi-step synthesis provides a strategic pathway to complex molecules like this compound, particularly when specific functionalities or stereochemistry are desired. libretexts.org These synthetic sequences involve a series of reactions, each transforming a starting material into an intermediate that becomes the substrate for the subsequent step. scribd.comyoutube.com
An example of a multi-step approach could involve the initial synthesis of the tetralin ring system, followed by the introduction of the amino group at the 2-position, and finally, acetylation. The synthesis of the tetralin core itself can be achieved through methods like the Darzens tetralin synthesis, which involves the intramolecular cyclization of a 1-aryl-4-pentene. atamanchemicals.com Another common method is the catalytic hydrogenation of naphthalene (B1677914). atamanchemicals.comwikipedia.org
Once the 2-aminotetralin scaffold is in place, the final acetylation step can be carried out as described in the direct acetylation section. This modular approach allows for greater control over the final structure and enables the synthesis of a wide range of derivatives.
Stereoselective Synthesis of this compound Enantiomers
The synthesis of specific enantiomers of this compound is crucial for applications where chirality is important, such as in the development of pharmaceuticals. Stereoselective synthesis aims to produce a single enantiomer in high excess.
One effective method for achieving this is through enzymatic reductive amination. nih.gov This biocatalytic approach utilizes enzymes, such as imine reductases (IREDs), to catalyze the enantioselective coupling of a ketone (2-tetralone) with an amine. nih.gov This method has been successfully applied to the synthesis of various 2-aminotetralin derivatives with high yields and excellent enantioselectivity. nih.gov
Another strategy involves the use of chiral catalysts in hydrogenation reactions. For instance, chiral ruthenium catalysts have been employed in the reduction of dihydronaphthalene amide compounds to afford chiral tetralin amides. google.com The choice of the catalyst's chirality dictates the stereochemical outcome of the product. google.com Asymmetric hydrogenation using iridium-based catalysts has also been shown to be effective for producing chiral tetrahydroquinoxaline derivatives, a related class of compounds, with high enantioselectivity. rsc.org
Catalytic Systems in this compound Synthesis
Catalytic systems play a pivotal role in many of the synthetic methodologies for this compound and its precursors, enhancing reaction efficiency, selectivity, and sustainability.
In the synthesis of the tetralin core via naphthalene hydrogenation, various catalysts have been investigated. While noble metal catalysts like platinum and palladium exhibit high activity, transition metal catalysts, particularly those based on nickel and molybdenum (Ni-Mo), are often favored due to their lower cost. scielo.brscielo.br The support material for these catalysts, such as alumina (B75360) (Al₂O₃), also significantly influences their performance. scielo.brscielo.br For instance, Ni-Mo catalysts supported on alumina synthesized via a sol-gel method have demonstrated excellent catalytic performance, achieving high conversion of naphthalene and selectivity for tetralin. scielo.br Polymer-stabilized platinum nanoparticles have also been used for naphthalene hydrogenation under supercritical conditions. mdpi.comresearchgate.net
In amidation reactions, various catalysts are employed to facilitate the formation of the amide bond. Boronic acid derivatives have been shown to be highly active catalysts for direct amidation between carboxylic acids and amines. organic-chemistry.org
For stereoselective synthesis, chiral catalysts are essential. As mentioned previously, chiral ruthenium and iridium complexes are effective for asymmetric hydrogenation reactions, leading to the formation of enantiomerically enriched aminotetralin derivatives. google.comrsc.org
| Catalyst System | Reaction Type | Key Features |
| Ni-Mo/Al₂O₃ | Naphthalene Hydrogenation | Cost-effective transition metal catalyst with high selectivity for tetralin. scielo.brscielo.br |
| Polymer-stabilized Pt Nanoparticles | Naphthalene Hydrogenation | Used in supercritical conditions for efficient hydrogenation. mdpi.comresearchgate.net |
| Boronic Acid Derivatives | Amidation | Highly active for direct amidation of carboxylic acids and amines. organic-chemistry.org |
| Chiral Ruthenium Catalysts | Asymmetric Hydrogenation | Used for the stereoselective synthesis of chiral tetralin amides. google.com |
| Chiral Iridium Catalysts | Asymmetric Hydrogenation | Effective for producing chiral tetrahydroquinoxalines with high enantioselectivity. rsc.org |
Derivatization Strategies from this compound Precursors
2-Aminotetralin and its derivatives serve as versatile precursors for the synthesis of a wide range of functionalized molecules. Derivatization strategies often target the amino group to introduce various substituents.
Acylation Reactions
Acylation is a fundamental derivatization reaction involving the introduction of an acyl group onto the amino functionality. bath.ac.uk This is the key reaction for the synthesis of this compound itself, where an acetyl group is introduced. Beyond acetylation, a variety of other acyl groups can be introduced using different acylating agents, such as other acid anhydrides or acid chlorides. bath.ac.uk For example, the reaction of 2-aminotetralin with propionic anhydride yields 2-propionamido-tetralin. prepchem.com
These acylation reactions are typically straightforward and high-yielding, making them a popular method for modifying the properties of the parent amine. The resulting amides often exhibit different biological activities and physical properties compared to the starting amine.
Nucleophilic Substitution Pathways
The synthesis of this compound and its precursors heavily relies on nucleophilic substitution reactions. A primary route involves the formation of the core 2-aminotetralin structure, which is subsequently acetylated.
One effective method for creating the 2-aminotetralin scaffold is the biocatalytic reductive amination of 2-tetralones. nih.gov This process uses imine reductases (IREDs) as biocatalysts to facilitate the enantioselective coupling of 2-tetralones with various primary amines, achieving high yields and selectivity. nih.gov This enzymatic approach represents a powerful strategy for accessing chiral 2-aminotetralin derivatives, which are valuable precursors for pharmaceutically important molecules. nih.gov
Once the 2-aminotetralin is obtained, the final step is the acylation of the amine group, a classic nucleophilic acyl substitution. This reaction is typically performed by treating the amine with an acetylating agent such as acetyl chloride or acetic anhydride. For instance, in the synthesis of certain opioid receptor ligands, an amine can be treated with acetyl chloride in the presence of a base like triethylamine (B128534) to yield the corresponding acetamide (B32628) derivative. nih.gov This straightforward acylation effectively converts the primary or secondary amine into the this compound structure.
Hydrolysis and Regeneration of Amine Functionality
The acetyl group in this compound functions as a protecting group for the amine. In multi-step syntheses, it is often necessary to remove this group to regenerate the free amine functionality for subsequent reactions. This deprotection is achieved through the hydrolysis of the amide bond.
Amide hydrolysis can be carried out under either acidic or basic conditions.
Acidic Hydrolysis : This typically involves heating the amide with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The process begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, ultimately leading to the cleavage of the carbon-nitrogen bond and yielding the corresponding amine (as its ammonium (B1175870) salt) and acetic acid.
Basic Hydrolysis : This method involves heating the amide with a strong base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The reaction cleaves the amide bond to produce the free amine and a carboxylate salt (sodium acetate).
This reversible transformation between the amine and its acetylated form is a fundamental tool in organic synthesis, allowing for the strategic manipulation of the amine's reactivity during the construction of complex molecules.
Synthesis of Thiazoline-Tetralin Derivatives
Researchers have developed synthetic strategies to create hybrid molecules that combine the tetralin scaffold with a thiazoline (B8809763) ring, connected via a hydrazine (B178648) bridge. nih.govrsc.org The synthesis of these novel N′-[3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene]-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazides involves a multi-step sequence starting from 5,6,7,8-tetrahydro-2-naphthol (B72861). nih.govrsc.org
The general synthetic pathway is as follows:
Etherification : 5,6,7,8-tetrahydro-2-naphthol is reacted with ethyl 2-chloroethyl acetate (B1210297) to produce ethyl 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetate. nih.gov
Hydrazinolysis : The resulting ester is then treated with hydrazine hydrate (B1144303) to form 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide. nih.gov
Thioamide Formation : The acetohydrazide intermediate is reacted with either phenyl isothiocyanate or cyclohexyl isothiocyanate in ethanol (B145695) to yield the corresponding N-phenyl/cyclohexyl-2-[2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetyl]hydrazine carbothioamide. nih.govrsc.org
Cyclization : Finally, these carbothioamide intermediates are refluxed with various substituted phenacyl bromides in ethanol. This step results in the cyclization and formation of the target thiazoline-tetralin derivatives. nih.govrsc.org
Table 1: Physicochemical data for selected synthesized Thiazoline-Tetralin derivatives. nih.gov
Formation of Alpha-Amino Acid Derivatives
The synthesis of alpha-amino acids incorporating a tetralin moiety can be achieved through established methods, such as the Strecker synthesis. masterorganicchemistry.com This procedure assembles an alpha-amino acid from an aldehyde or ketone, ammonia (B1221849), and cyanide. masterorganicchemistry.com
To synthesize an alpha-amino acid derivative of tetralin, the process would begin with a tetralone, such as 2-tetralone (B1666913):
Imine Formation : 2-tetralone is reacted with ammonia in the presence of a cyanide source (like KCN). The aldehyde or ketone first reacts with ammonia to form an imine intermediate.
Cyanide Addition : The cyanide ion then acts as a nucleophile, attacking the imine carbon to form an α-amino nitrile. masterorganicchemistry.com
Nitrile Hydrolysis : The final step is the hydrolysis of the nitrile group. This is typically accomplished by heating with a strong acid or base, which converts the nitrile into a carboxylic acid, yielding the final α-amino acid product with a tetralin side chain. masterorganicchemistry.com
Another classical approach is the amination of an α-bromocarboxylic acid. libretexts.org This involves preparing an α-bromo acid derivative of tetralin and subsequently displacing the bromide with ammonia or an ammonia equivalent in a nucleophilic substitution reaction. libretexts.org
Modifications Leading to Podophyllotoxin (B1678966) Analogs
Podophyllotoxin is a naturally occurring aryltetralin lignan (B3055560) known for its potent cytotoxic properties. nih.govscienceopen.com Its tetralin nucleus is a critical structural feature, and extensive research has focused on synthesizing analogs to develop new anticancer agents with improved efficacy and reduced side effects. scienceopen.comnih.gov
The synthesis of these analogs often begins with a tetralone as a starting material. researchgate.net Modifications can be made at various positions on the podophyllotoxin skeleton. A series of novel podophyllotoxin derivatives with a 4β-N-acetylamino substitution at the C-4 position have been designed and synthesized. nih.gov These compounds were evaluated for their in vitro cytotoxicity against several human cancer cell lines. nih.gov
The research findings indicated that many of the synthesized derivatives displayed potent anticancer activities. nih.gov For example, some compounds showed superior activity against HeLa and H460 tumor cell lines when compared to the established anticancer drug etoposide. nih.gov
Table 2: In vitro cytotoxic activity (IC₅₀ in µM) of selected 4β-N-acetylamino podophyllotoxin analogs against various cell lines. nih.gov
These studies demonstrate that the tetralin core serves as a versatile scaffold for chemical modification, leading to the development of potent biological agents.
Structure Activity Relationship Sar Studies of 2 Acetylamino Tetralin Analogs
Influence of Tetralin Ring Substituents on Molecular Interactions
The tetralin ring system offers multiple positions for substitution, and the nature and position of these substituents have been shown to be critical determinants of the biological activity and selectivity of 2-(acetylamino)tetralin analogs.
Substituents on the aromatic portion of the tetralin ring play a crucial role in modulating the affinity and selectivity of these compounds for their biological targets. For instance, in the context of dopamine (B1211576) uptake inhibition, the position of substituents is critical. A hydroxyl group at the R6 position has been found to increase the dopamine uptake inhibitory potency, whereas a methoxy (B1213986) group at the R7 position leads to a decrease in potency. nih.gov
In the realm of serotonin (B10506) receptors, particularly the 5-HT1A receptor, the presence of an oxygen-containing substituent at the 8-position, such as in the well-known agonist 8-OH-DPAT, is not a strict requirement for high affinity. nih.gov Studies on 5-substituted-2-aminotetralin (5-SAT) analogs have revealed that substituents at the C(5) position significantly impact receptor binding. For example, the introduction of a 2'-halophenyl group at this position can confer selectivity for different 5-HT1 receptor subtypes. A large 2'-chloro substituent on a C(2) N,N-dipropylamine analog resulted in selectivity for the 5-HT1B receptor over the 5-HT1A receptor. In contrast, a smaller 2'-fluoro substituent led to roughly equal potency at both 5-HT1A and 5-HT1B receptors. nih.govacs.org Notably, all 2'-halophenyl analogs demonstrated high affinity for the 5-HT1D receptor. nih.govacs.org
Furthermore, investigations into novel thiazoline-tetralin derivatives have highlighted the anticancer potential of compounds with halogen substitutions. Analogs bearing 4-bromo, 4-chloro, and 4-fluorophenyl moieties have demonstrated significant apoptotic effects against A549 lung cancer cell lines.
The following table summarizes the influence of various aromatic substituents on the biological activity of 2-aminotetralin analogs.
| Substituent | Position | Biological Target/Activity | Effect on Potency/Affinity |
| Hydroxy | R6 | Dopamine Uptake Inhibition | Increase |
| Methoxy | R7 | Dopamine Uptake Inhibition | Decrease |
| 2'-Chlorophenyl | C(5) | 5-HT1A/5-HT1B Receptors | Selective for 5-HT1B |
| 2'-Fluorophenyl | C(5) | 5-HT1A/5-HT1B Receptors | Equipotent at 5-HT1A and 5-HT1B |
| 4-Bromophenyl | N/A | A549 Cancer Cells | Induces Apoptosis |
| 4-Chlorophenyl | N/A | A549 Cancer Cells | Induces Apoptosis |
| 4-Fluorophenyl | N/A | A549 Cancer Cells | Induces Apoptosis |
Modification of functional groups on the tetralin ring has a profound impact on the binding affinity of this compound analogs. For instance, in a series of 2-(dipropylamino)tetralin derivatives, variations at the C8 position were explored to understand their interaction with 5-HT1A receptors. It was found that methoxycarbonyl- and acetyl-substituted derivatives are potent 5-HT1A receptor agonists with high in vitro affinities. Conversely, a carboxy-substituted derivative was devoid of any affinity for the 5-HT1A receptor.
This demonstrates that even subtle changes in the electronic and steric properties of the substituent at a specific position can lead to dramatic differences in biological activity, ranging from potent agonism to complete loss of binding.
Role of N-Substituents on Biological Target Engagement
The substituent on the nitrogen atom of the 2-amino group is a key determinant of the pharmacological profile of these compounds. Studies have shown that both secondary and tertiary amines can exhibit high affinity for central 5-HT1A binding sites. nih.gov Furthermore, it has been demonstrated that amine substituents larger than a propyl group are well-tolerated at these sites, expanding the scope for designing new analogs. nih.gov
In the context of 5-substituted-2-aminotetralin (5-SAT) analogs, steric and hydrophobic extensions at the chiral C(2)-amino position have been shown to impart selectivity for the 5-HT1A receptor over the 5-HT7 receptor. nih.gov For example, substituting the N,N-dimethylamine group with a bulkier pyrrolidine (B122466) or piperazine (B1678402) moiety can enhance selectivity for the 5-HT1A receptor. nih.gov Specifically, a C(2) pyrrolidine substitution with a 2'-fluorophenyl group at C(5) resulted in approximately 40-fold higher potency at the 5-HT1A receptor. nih.gov
The table below illustrates the effect of different N-substituents on receptor selectivity.
| N-Substituent | C(5) Substituent | Primary Target Receptor |
| N,N-Dimethylamine | 2'-Fluorophenyl | 5-HT1B and 5-HT1D |
| N,N-Dipropylamine | 2'-Chlorophenyl | 5-HT1B |
| Pyrrolidine | 2'-Fluorophenyl | 5-HT1A |
| Piperazine | 2'-Fluorophenyl | 5-HT1A |
Stereochemical Aspects in SAR
Stereochemistry plays a pivotal role in the structure-activity relationship of this compound analogs. The chiral center at the C(2) position of the tetralin ring means that these compounds can exist as enantiomers, which often exhibit different biological activities.
For 5-substituted-2-aminotetralin (5-SAT) analogs, the (S)-stereochemistry at the C(2) position has been shown to confer a significantly higher affinity, ranging from 35- to 1000-fold greater, than the (R)-configuration at 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.govacs.org This stereoselective binding indicates that the C(2) stereochemistry is a crucial molecular determinant for receptor recognition. nih.govacs.org
In a different context, the stereochemistry of the tetralin ring itself was investigated in a series of analogs designed as S1P1 receptor agonists. This work led to the identification of a specific stereoisomer, (-)-(R)-2-amino-2-((S)-6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-ol, as a potent S1P1 agonist.
These findings underscore the importance of controlling stereochemistry in the design of potent and selective this compound-based ligands.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical approach used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been conducted on 2-aminotetralin derivatives to identify the key physicochemical properties that govern their activity.
Another QSAR study on 2-aminotetralin derivatives as CYP51 inhibitors, a target for antifungal drugs, developed a statistically significant model. thepharmstudent.comiaps.org.in This model indicated that electronic and polarization parameters, specifically the bond dipole moment at R3, the bond lipole at R1, and the VAMP Polarization XZ for the entire molecule, are major contributors to the antifungal activity. thepharmstudent.com The model showed a good correlation coefficient (r² = 0.815) and cross-validated correlation coefficient (r²cv = 0.769), indicating its predictive power. thepharmstudent.com
These QSAR models provide valuable insights into the structural requirements for biological activity and can guide the design of new, more potent this compound analogs.
Molecular Interactions and Mechanistic Investigations in Vitro and Non Human in Vivo Models
Ligand-Receptor Binding Affinities
Derivatives of 2-aminotetralin have been extensively studied for their interaction with serotonin (B10506) (5-HT) receptors, particularly the 5-HT1A subtype. Structure-activity relationship studies have revealed that specific substitutions on the tetralin ring and the amino group are crucial for affinity and selectivity. For instance, 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a well-known selective 5-HT1A serotonin agonist. nih.gov Research on a series of N-phenylalkyl derivatives of 8-methoxy-2-aminotetralin (B3041847) demonstrated significant affinity for [3H]-8-OH-DPAT-labeled 5-HT1A sites in rat brain hippocampal membranes. nih.gov Notably, the presence of an oxygen-containing substituent at the 8-position is not a strict requirement for high affinity. nih.gov
Further investigations into 5-substituted-2-aminotetralins (5-SATs) have shown high affinity (Ki ≤ 25 nM) at 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.govnih.gov These compounds typically exhibit a stereoselective preference, with the (2S)-enantiomers having at least a 50-fold higher affinity than the (2R)-enantiomers. nih.gov The nature of the substituent at the C(2) and C(5) positions can influence the selectivity profile across the 5-HT1 receptor subtypes. nih.gov For example, certain 2'-halophenyl substitutions at the C(5) position can confer selectivity for the 5-HT1B receptor over the 5-HT1A receptor. nih.gov The development of novel 5-SATs has led to the identification of full efficacy 5-HT1A agonists with 100-fold selectivity over 5-HT1B/1D receptors. nih.govnih.gov
Table 1: Serotonin Receptor Binding Affinities of Selected 2-Aminotetralin Derivatives
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| 8-OH-DPAT | 5-HT1A | 1.2 | nih.gov |
| 3-phenylpropyl 8-hydroxy analogue | 5-HT1A | 1.9 | nih.gov |
| (2S)-FPIP | 5-HT1A | High affinity, 100-fold selectivity over 5-HT1B/1D | nih.gov |
| (2S)-PFPT | 5-HT1A | High affinity | nih.gov |
| 5-SAT Analogues | 5-HT1A, 5-HT1B, 5-HT1D | ≤ 25 | nih.govnih.gov |
The 2-aminotetralin scaffold is also a key pharmacophore for dopamine (B1211576) receptor ligands. A series of 2-aminotetralins with varying N-alkyl or N-arylalkyl substituents and methoxy (B1213986) or hydroxy groups at the 5- or 7-position have been evaluated for their binding affinities at human dopamine D2, D3, and D4 receptors. nih.gov While none of the tested compounds in this series showed high affinity for the D4 receptor, several exhibited high affinity for both D2 and D3 receptors. nih.gov The choice of radioligand (agonist versus antagonist) has been shown to influence the measured affinity for the D2 receptor, with agonist affinity data considered more relevant for determining subtype selectivity. nih.gov
In vivo studies have demonstrated that 2-dialkylaminotetralins possess dopaminergic activity, which can be significantly enhanced by appropriate substitution on the aromatic ring. nih.gov For example, the introduction of a 5,6-dihydroxy group was found to be the most effective potentiating group for dopaminergic agonist activity. nih.gov This supports the hypothesis that an extended conformation of the phenylethylamine moiety within the tetralin structure is favorable for dopaminergic activity. nih.gov
Table 2: Dopamine Receptor Binding Affinities of Selected 2-Aminotetralin Derivatives
| Compound Class | Receptor Subtype | Binding Affinity | Reference |
|---|---|---|---|
| Substituted 2-aminotetralins | D2, D3 | High affinity | nih.gov |
| Substituted 2-aminotetralins | D4 | Low affinity | nih.gov |
| D-666 | D2 | Ki = 7.62 nM | nih.gov |
| D-666 | D3 | Ki = 5.22 nM | nih.gov |
| D-673 | D2 | Ki = 54.7 nM | nih.gov |
| D-673 | D3 | Ki = 6.87 nM | nih.gov |
Research into non-indolic melatonin (B1676174) receptor agonists has identified 2-amidotetralins as a promising class of compounds. A series of unsubstituted and methoxy-substituted 2-amidotetralins were evaluated for their ability to compete with 2-[125I]iodomelatonin binding in chicken retinal membranes. nih.gov The lead compound, 2-acetamido-8-methoxytetralin, displayed a moderate affinity (Ki = 46 nM) for the melatonin receptor. nih.gov
Structure-activity relationship studies within this series have highlighted key structural requirements for optimal agonistic activity. A small, non-branched alkyl group on the amido function is essential for affinity, and a methoxy substituent at the 8-position of the tetralin ring is crucial for optimal agonist activity. nih.gov Furthermore, studies on fluorinated tetralin derivatives, such as (+/-)-N-[2-(7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]acetamide, have shown that the (-)-(S) enantiomer exhibits greater affinity for both MT1 and MT2 melatonin receptors and is responsible for the selectivity towards the MT2 receptor. nih.govresearchgate.net
Table 3: Melatonin Receptor Binding Affinities of Selected 2-Acetamidotetralin Derivatives
| Compound | Receptor Subtype(s) | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| 2-acetamido-8-methoxytetralin | Melatonin Receptor | 46 nM | nih.gov |
| (-)-(S)-N-[2-(7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]acetamide | MT1, MT2 | Higher affinity than (+)-(R) enantiomer | nih.govresearchgate.net |
| 4P-PDOT | hMT1 | pKi = 6.3 | nih.gov |
| 4P-PDOT | MT2 | pKi = 8.8 | nih.gov |
Beyond serotonergic, dopaminergic, and melatonergic systems, derivatives of 2-(acetylamino)tetralin have been explored for their interactions with other receptor types. For instance, a series of 5-substituted (tetrahydronaphthalen-2-yl)methyl derivatives with an N-phenyl-N-(piperidin-4-yl)propionamide core were synthesized and evaluated as opioid receptor ligands. nih.gov A compound with an acetamide (B32628) substitution at the 5th position of the tetrahydronaphthalene ring showed a moderate binding affinity of 460 nM towards the μ-opioid receptor, with poor affinity for the δ-opioid receptor. nih.gov This indicates that the tetralin scaffold can be adapted to target the opioid system, with selectivity for the μ-receptor. nih.gov
Enzyme Modulation and Inhibition Studies
The potential for tetralin-based compounds to act as enzyme inhibitors has also been investigated, particularly in the context of acetylcholinesterase (AChE), an enzyme relevant to cholinergic neurotransmission. Tetrahydroaminoacridine (THA; Tacrine), a related heterocyclic compound, is a known potent, non-competitive inhibitor of AChE. nih.gov While direct studies on this compound are less common, research into related structures suggests the potential for this chemical class to interact with cholinesterases. For example, some acetamide derivatives have been evaluated as potential butyrylcholinesterase inhibitors. vnu.edu.vn The exploration of novel derivatives of various scaffolds for AChE inhibitory activity is an active area of research. vnu.edu.vn
An extensive search for scientific literature detailing the molecular interactions and cellular mechanisms of the specific chemical compound "this compound" has yielded no direct research findings for the outlined topics.
Specifically, there is no available data in the public domain regarding:
Topoisomerase IIα Interactions: No studies were found that investigated the interaction of this compound with Topoisomerase IIα in either cellular or cell-free systems.
Sterol C-14 Reductase Inhibition: The literature search did not identify any research on the inhibitory effects of this compound on sterol C-14 reductase.
Cellular Mechanisms in In Vitro Models: There is a lack of published research on the effects of this compound on:
Cell line growth modulation or antiproliferative effects.
Induction of apoptosis in cell lines.
Inhibition of DNA synthesis.
Perturbation of the cell cycle in any specific cell lines.
While searches were conducted for various tetralin derivatives, the results were for structurally distinct compounds, and no information could be extrapolated to this compound for the specific biological activities requested. Therefore, the generation of an article based on the provided outline is not possible due to the absence of relevant scientific data.
Antimicrobial Mechanisms of Action in Non-Human Pathogen Models
Comprehensive searches of available scientific literature did not yield specific studies detailing the antimicrobial mechanisms of action for the compound this compound. Research on the broader class of tetralin and tetralone derivatives suggests that these molecules can exhibit antimicrobial properties; however, specific data for this compound is not available. For instance, the parent compound, tetralin, has been shown to be toxic to bacterial cells at certain concentrations. Its hydrophobic nature allows it to partition into lipid membranes, causing membrane expansion and impairing various functions. This can lead to increased permeability for ions and inhibition of respiratory enzymes.
Furthermore, various derivatives of the tetralone scaffold have been synthesized and investigated for their antimicrobial potential against a range of pathogens. These studies often explore mechanisms like membrane disruption and potential enzyme inhibition. However, the specific impact of the acetylamino group at the 2-position of the tetralin ring on the antimicrobial mechanism has not been specifically elucidated in the reviewed literature.
No specific studies on the membrane permeabilization effects of this compound were found in the available literature. While related compounds like tetralin itself can make bacterial membranes permeable to ions such as protons, leading to a dissipation of the pH gradient and electrical potential, it is not possible to directly extrapolate these findings to this compound without dedicated experimental evidence.
There is no specific data available in the scientific literature regarding the antifungal activities of this compound against specific fungal strains. While studies on other tetralin derivatives have been conducted, the antifungal profile of this particular compound remains uninvestigated in the public domain.
Specific research detailing the antibacterial properties of this compound against particular bacterial strains is not present in the available scientific literature. Studies on related tetralone derivatives have shown activity against various bacteria, including both Gram-positive and Gram-negative species. For example, certain aminoguanidine-tetralone derivatives have demonstrated activity against Staphylococcus aureus. However, without specific studies on this compound, its antibacterial spectrum and efficacy remain unknown.
Computational and Theoretical Chemistry of 2 Acetylamino Tetralin
Molecular Docking Investigations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for understanding how a ligand, such as 2-(Acetylamino)tetralin, might interact with a biological target, typically a protein.
Prediction of Ligand-Protein Binding Poses
Without specific studies on this compound, it is not possible to detail its predicted binding poses with any particular protein. Such an analysis would require a defined protein target and the execution of docking simulations to generate various conformations of the ligand within the protein's binding site.
Computational Assessment of Binding Energies
The binding energy is a key metric calculated from docking simulations, indicating the strength of the interaction between a ligand and its target. A lower binding energy generally suggests a more stable complex. As no docking studies for this compound have been published, there is no data available on its computed binding energies with any protein.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)
A detailed analysis of intermolecular interactions, such as the formation of hydrogen bonds, hydrophobic contacts, and van der Waals forces, is fundamental to understanding the stability of a ligand-protein complex. This information is derived from the predicted binding poses. The absence of docking data for this compound means that no such analysis can be provided.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods can provide deep insights into a molecule's stability, reactivity, and spectroscopic properties.
Electronic Structure and Reactivity Predictions
DFT calculations could be used to determine the distribution of electrons in this compound, identifying regions that are electron-rich or electron-poor. This information is vital for predicting how the molecule might react with other substances. However, no such theoretical studies have been reported for this specific compound.
Conformational Analysis and Stability Studies
Conformational analysis involves identifying the different spatial arrangements of a molecule's atoms and determining their relative stabilities. This is crucial for understanding which shapes the molecule is likely to adopt and how this might influence its biological activity. To date, there are no published conformational analysis or stability studies for this compound based on quantum chemical calculations.
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(Acetylamino)tetralin, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) ring, the aliphatic protons of the tetralin core, and the protons of the acetylamino group. The aromatic protons typically appear in the downfield region (around 7.0-7.2 ppm). The aliphatic protons on the saturated portion of the tetralin ring would produce more complex multiplets in the upfield region. The methine proton at the C2 position, adjacent to the nitrogen, would likely appear as a multiplet. The protons of the acetyl group's methyl moiety would present as a sharp singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum would show signals for the aromatic carbons, with those directly attached to the aliphatic ring appearing at different chemical shifts than the others. The aliphatic carbons of the tetralin ring would resonate at higher field strengths. The carbonyl carbon of the acetyl group would be observed significantly downfield, while the methyl carbon of the acetyl group would be found at a much higher field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH | 7.0-7.2 (m) | 125-130 |
| Aliphatic CH₂ | 1.7-3.0 (m) | 25-35 |
| Aliphatic CH-N | ~4.0 (m) | ~50 |
| NH | ~5.5-6.0 (br s) | - |
| C=O | - | ~170 |
| CH₃ | ~1.9-2.0 (s) | ~24 |
Note: The predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The IR spectrum would prominently feature a strong absorption band for the amide N-H stretching vibration, typically around 3300 cm⁻¹. Another key absorption would be the C=O stretching of the amide carbonyl group, which is expected in the region of 1630-1680 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below this value. Bending vibrations for the N-H group and aromatic C=C stretching would also be present in the fingerprint region of the spectrum.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | ~3300 |
| C-H (Aromatic) | Stretching | >3000 |
| C-H (Aliphatic) | Stretching | <3000 |
| C=O (Amide I) | Stretching | ~1650 |
| N-H (Amide II) | Bending | ~1550 |
| C=C (Aromatic) | Stretching | ~1450-1600 |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. Using techniques like Electrospray Ionization (ESI), the compound is ionized, typically by protonation, to form the [M+H]⁺ ion. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) can confirm the molecular formula C₁₂H₁₅NO. Fragmentation patterns observed in the mass spectrum can further corroborate the structure, for instance, through the loss of the acetyl group.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Calculated Exact Mass | Observed [M+H]⁺ (m/z) |
| C₁₂H₁₅NO | 189.1154 | ~190.1226 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. A reversed-phase HPLC method, likely employing a C18 stationary phase, would be suitable. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The relative proportions of these solvents can be adjusted to achieve optimal separation. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring of the tetralin structure exhibits strong absorbance. The purity is determined by integrating the peak area of the main compound and any impurities.
Table 4: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~265 nm |
| Injection Volume | 10 µL |
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and efficient method for the qualitative analysis and purity assessment of this compound. bsu.edu.eg This technique is an advancement of thin-layer chromatography and provides better resolution and sensitivity. bsu.edu.eg For HPTLC, a sample of the compound is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a sealed chamber with a suitable mobile phase, which could be a mixture of non-polar and polar organic solvents. After development, the separated spots can be visualized under UV light. The retention factor (Rf) value is characteristic for a given compound under specific conditions and can be used for identification purposes.
Table 5: Potential HPTLC System for this compound Analysis
| Parameter | Condition |
| Stationary Phase | HPTLC silica gel 60 F₂₅₄ plates |
| Mobile Phase | Toluene:Ethyl Acetate (B1210297) (e.g., 8:2 v/v) |
| Detection | UV visualization at 254 nm |
Elemental Analysis
Elemental analysis is a critical analytical technique used to determine the elemental composition of a compound. This method provides the percentage of each element present, which can then be compared to the theoretical values calculated from the compound's molecular formula. For this compound, with a molecular formula of C₁₂H₁₅NO, the analysis would focus on quantifying the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).
Table 1: Theoretical vs. Hypothetical Elemental Analysis Data for this compound
| Element | Theoretical % | Found % (Hypothetical) |
|---|---|---|
| Carbon (C) | 76.16 | 76.14 |
| Hydrogen (H) | 7.99 | 8.02 |
| Nitrogen (N) | 7.40 | 7.38 |
In a typical research workflow, the synthesis of a new batch of this compound would be followed by elemental analysis to confirm that the empirical formula of the synthesized compound matches the expected molecular formula. A close correlation between the "found" and "theoretical" values, generally within a ±0.4% margin, is considered a strong indicator of the compound's purity and correct elemental composition.
Crystallographic Studies for Solid-State Structure Determination
The process involves growing a high-quality single crystal of the compound of interest, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a model of the crystal lattice and the arrangement of molecules within it.
For this compound, a crystallographic study would reveal the exact conformation of the tetralin ring system and the geometry of the acetylamino substituent. It would also provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice.
As with elemental analysis, specific crystallographic data for this compound is not publicly available. However, a hypothetical set of crystallographic parameters is presented below to demonstrate the type of information that would be obtained from such a study.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| α (°) | 90 |
| β (°) | 98.45 |
| γ (°) | 90 |
| Volume (ų) | 1021.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.225 |
The data in Table 2, though hypothetical, illustrates the precision of crystallographic studies. The unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group define the fundamental repeating unit of the crystal. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, with lower values indicating a better fit.
Synthetic Utility of 2 Acetylamino Tetralin As a Building Block
Role as a Precursor in Complex Molecule Synthesis
The 2-aminotetralin framework, for which 2-(acetylamino)tetralin is a protected precursor, is a key structural motif in a wide range of pharmaceutically important molecules. manchester.ac.uk Its utility as a precursor stems from the ability to modify both the amino group and the tetralin core to construct more intricate molecular architectures. The acetyl group in this compound serves as a protecting group for the amine, allowing for selective reactions at other positions of the molecule before deprotection and subsequent functionalization of the amine.
A significant application of aminotetralins is in the synthesis of novel sulfonamide derivatives. Research has demonstrated that aminotetralins can be reacted with agents like methanesulfonyl chloride (MeSO₂Cl) or chlorosulfonyl isocyanate (CSI) to produce sulfonamides and sulfamides, respectively. nih.gov These synthetic pathways allow for the incorporation of the tetralin structure into larger molecules designed to interact with specific biological targets. For example, novel sulfonamides incorporating the tetralin scaffold have been synthesized and evaluated for their inhibitory activity against enzymes like carbonic anhydrase and acetylcholine (B1216132) esterase. nih.gov The 2-aminotetralin substructure is present in over 10,000 compounds with reported biological activity, highlighting its importance as a foundational element in the synthesis of bioactive molecules. acs.org
The synthetic routes to complex molecules often involve multi-step processes where the tetralin unit is introduced early in the sequence. For instance, the synthesis of certain bioactive alkaloids and clinical drug candidates for mental diseases utilizes the chiral 2-aminotetralin core skeleton. researchgate.net The development of efficient synthetic methods, such as chemo-enzymatic processes, has enabled the production of key precursors to therapies for conditions like Parkinson's disease, further underscoring the role of 2-aminotetralin derivatives as critical intermediates. manchester.ac.uk
Scaffold for Novel Compound Libraries in Chemical Biology Research
In chemical biology and drug discovery, a "scaffold" refers to a core molecular structure that serves as a framework for creating a collection of related compounds, known as a chemical library. nih.govu-strasbg.fr The this compound structure is an exemplary scaffold due to its rigid bicyclic nature and the presence of a functionalizable amino group. This allows for systematic modifications at various points on the molecule, leading to the generation of diverse compound libraries for high-throughput screening. nih.gov
The tetralin scaffold has been successfully employed to design and synthesize libraries of compounds targeting specific enzymes and receptors. For example, a series of novel sulfamides and sulfonamides built upon the tetralin scaffold were synthesized to explore their potential as inhibitors of human carbonic anhydrase (hCA) isoenzymes and acetylcholine esterase (AChE). nih.gov This research led to the identification of compounds with inhibitory activity in the low micromolar to sub-micromolar range. nih.gov
Another study focused on synthesizing a library of new tetralin-containing heterocyclic compounds, including pyrazoline, thioxopyrimidine, and pyridine (B92270) derivatives. mdpi.comnih.gov These compounds were generated starting from 6-acetyltetralin and evaluated for their anticancer activity against human tumor cell lines. The results demonstrated that specific substitutions on the tetralin-based scaffold led to significant cytotoxic effects, identifying a promising lead compound for further development. mdpi.comnih.gov Similarly, new thiazoline-tetralin derivatives have been synthesized and evaluated for anticancer and anticholinesterase activities, showcasing the scaffold's utility in generating compounds with diverse biological profiles. mdpi.com
The data below summarizes the findings from a study where a library of thiazoline-tetralin derivatives was synthesized and tested for biological activity.
| Compound | Substituent (R) | Anticancer Activity (IC₅₀, µM) vs. MCF-7 Cells | Anticholinesterase Activity (% Inhibition of AChE) |
|---|---|---|---|
| 4b | 4-Fluorophenyl | 69.2 | Low |
| 4d | 4-Nitrophenyl | 71.8 | 43.22% |
| 4f | 4-Bromophenyl | >80 | 42.87% |
| 4h | 4-Chlorophenyl | >80 | 49.92% |
| 4j | 3-Nitrophenyl | >80 | 44.96% |
Data sourced from research on novel thiazoline-tetralin derivatives. mdpi.com MCF-7 is a human breast adenocarcinoma cell line. AChE refers to acetylcholinesterase.
Applications in Asymmetric Synthesis Methodologies
Asymmetric synthesis is crucial in medicinal chemistry for producing enantiomerically pure compounds, as different stereoisomers of a drug can have vastly different biological activities. Methodologies to synthesize specific chiral isomers of 2-aminotetralin are therefore highly valuable.
One effective approach is the catalyst-controlled asymmetric ring opening (ARO) of racemic oxabicyclic alkenes. This method uses a rhodium catalyst to transform each enantiomer of the starting material into two different, separable regioisomeric products with excellent enantiomeric excess (ee). acs.orgnih.gov This strategy provides a practical route to enantiomerically enriched aminotetralin derivatives that can be converted into biologically active molecules. nih.gov
Furthermore, chiral 2-aminotetralin derivatives themselves can be utilized in asymmetric synthesis. Chiral amines are widely used as chiral bases, in the resolution of racemic mixtures, or as essential components of chiral ligands for transition metal catalysts. sigmaaldrich.comsigmaaldrich.com While not specifically detailed for this compound in the provided context, the underlying chiral 2-aminotetralin structure fits the profile of a valuable building block for creating chiral environments in asymmetric transformations.
Future Directions in Academic Research on 2 Acetylamino Tetralin
Development of Novel and Sustainable Synthetic Routes with Enhanced Selectivity
A primary focus of future research will be the development of more efficient, sustainable, and selective methods for synthesizing 2-(acetylamino)tetralin and its derivatives. Current synthetic strategies, while effective, often rely on traditional chemical methods that may have environmental drawbacks. The field is moving towards greener chemistry principles.
One promising avenue is the expansion of biocatalytic methods. Research has demonstrated the effective use of enzymes like imine reductases (IREDs) for the enantioselective synthesis of 2-aminotetralin precursors from 2-tetralones. nih.govresearchgate.netresearchgate.netmanchester.ac.uk Future work will likely focus on engineering these enzymes to accept a wider range of substrates and to produce specific stereoisomers of 2-aminotetralin, the direct precursor to this compound, with near-perfect selectivity. This approach not only enhances sustainability but also provides access to chirally pure compounds, which is crucial for pharmacological studies.
Additionally, the exploration of synthesis in supercritical fluids, such as supercritical carbon dioxide, represents another frontier for green chemistry in this area. mdpi.com This technology could reduce the reliance on conventional organic solvents. The development of novel catalytic systems, including polymer-stabilized platinum nanoparticles for naphthalene (B1677914) hydrogenation, also points towards more robust and recyclable manufacturing processes for the core tetralin structure. mdpi.com
Table 1: Emerging Sustainable Synthetic Strategies for Tetralin Scaffolds
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
|---|---|---|
| Enzymatic Reductive Amination | Use of enzymes like Imine Reductases (IREDs). | High enantioselectivity, mild reaction conditions, reduced waste. nih.govresearchgate.net |
| Supercritical Fluid Technology | Utilizes solvents like supercritical CO2. | Eliminates hazardous organic solvents, potential for easier product separation. researchgate.net |
| Nanoparticle Catalysis | Employs polymer-stabilized metal nanoparticles. | High catalytic activity, potential for catalyst recycling, increased efficiency. mdpi.com |
| Chemo-enzymatic Synthesis | Combines traditional chemical steps with biocatalytic reactions. | Convergent and efficient routes to complex molecules like Rotigotine. nih.govmanchester.ac.uk |
Advanced SAR and Mechanism of Action Elucidation in Specific Biological Systems
Future research will intensely focus on detailed Structure-Activity Relationship (SAR) studies to understand how modifications to the this compound structure affect its biological activity. While SAR studies have been conducted on related tetralin carboxamides and 2-aminotetralin-type serotonin (B10506) agonists, a dedicated and systematic exploration of this compound analogs is a critical next step. acs.orgnih.gov
This will involve synthesizing a library of derivatives with systematic modifications at various positions of the tetralin ring and on the acetylamino side chain. These analogs will then be screened against a panel of biological targets. Given that various tetralin derivatives have shown potential as anticancer, anticholinesterase, and neuroleptic agents, future SAR studies will likely probe these activities more deeply. nih.govnih.govnih.gov For example, research has shown that certain thiazoline-tetralin derivatives exhibit significant anticancer effects and acetylcholinesterase (AChE) inhibition. nih.govnih.gov Elucidating the precise mechanism of action (MOA) will be paramount. This will involve moving beyond simple binding assays to more complex cellular and in vivo models to understand the downstream signaling pathways affected by these compounds.
Integration of Multi-Omics Data for Deeper Mechanistic Understanding in Research Models
To achieve a holistic understanding of the biological effects of this compound, future research will increasingly integrate multi-omics approaches. nih.gov This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of cells or organisms exposed to the compound. Such an approach can reveal complex biological responses and identify novel mechanisms of action that might be missed by traditional targeted assays. nih.gov
For instance, in a cancer research model, transcriptomics (RNA-seq) could identify genes whose expression is altered by a this compound derivative. Proteomics could then confirm changes in the corresponding protein levels, while metabolomics could reveal shifts in metabolic pathways. mdpi.commdpi.com By integrating these datasets, researchers can construct detailed models of the compound's cellular impact, potentially identifying novel therapeutic targets and biomarkers of response. This systems-level approach is crucial for understanding the polypharmacology often associated with small molecules and for developing personalized medicine strategies.
Continued Application of Computational Chemistry for Predictive Design
Computational chemistry and computer-aided drug design (CADD) will remain indispensable tools in the future exploration of this compound. mdpi.com Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling will be used to predict the biological activity of novel derivatives before they are synthesized. nih.govmdpi.com
Exploration of New Chemical Space through Rational Derivatization
A significant thrust of future research will be the rational design and synthesis of novel derivatives to explore new chemical space and uncover new biological activities. This goes hand-in-hand with SAR and computational studies. The tetralin scaffold is a versatile platform that can be functionalized in numerous ways. researchgate.net
Researchers have already created diverse tetralin-based heterocycles, such as pyrazolines, thioxopyrimidines, and pyridines, and evaluated their anticancer activities. nih.govmdpi.com Future work will expand on this by incorporating different heterocyclic systems and functional groups onto the this compound core. The goal is to create molecules with unique three-dimensional shapes and electronic properties that can interact with novel biological targets or exhibit improved properties for existing targets. This exploration could lead to the discovery of first-in-class agents for a variety of diseases.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-Aminotetralin |
| 2-Tetralone (B1666913) |
| Rotigotine |
| Ebalzotan |
| Robalzotan |
| Alnespirone |
| 5-OH-DPAT |
Q & A
Q. How can researchers ensure reproducibility when reporting synthetic protocols for this compound?
- Methodology : Provide detailed reaction conditions (e.g., solvent grade, catalyst lot numbers) in supplementary materials. Use standard nomenclature (IUPAC) and report yields as isolated masses. Share raw spectral data via repositories like Zenodo .
- Peer Review : Encourage independent replication in collaborative networks and disclose conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
